N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives
Properties
Molecular Formula |
C17H12F4N4O |
|---|---|
Molecular Weight |
364.30 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C17H12F4N4O/c1-10-15(16(26)22-13-7-5-12(18)6-8-13)23-24-25(10)14-4-2-3-11(9-14)17(19,20)21/h2-9H,1H3,(H,22,26) |
InChI Key |
ISFFWUZGGGBRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Fluorophenyl and Trifluoromethylphenyl Groups: The fluorophenyl and trifluoromethylphenyl groups are introduced through nucleophilic aromatic substitution reactions. These reactions require the use of strong bases and high temperatures to achieve the desired substitutions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the triazole derivative with an appropriate amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Strong bases (e.g., sodium hydride), high temperatures, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Agrochemicals: The compound’s properties make it a candidate for use in agrochemicals, such as herbicides or insecticides, to protect crops from pests and diseases.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-(trifluoromethyl)phenyl)-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
- 4-(Trifluoromethyl)benzylamine
- Benzenesulfonamide, N-fluoro-N-[4-(trifluoromethyl)phenyl]
Uniqueness
N-(4-fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of fluorine atoms and a trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
